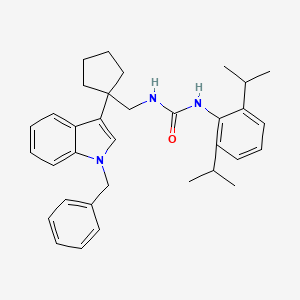
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(phenylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-(phenylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a highly substituted phenyl ring and an indole moiety, making it a unique and potentially interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex urea derivative typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may involve:
Preparation of the substituted phenyl ring: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Synthesis of the indole moiety: Indoles can be synthesized via Fischer indole synthesis or other methods.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or indole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Industry
Polymer Science: Use in the synthesis of specialized polymers or resins.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function. The pathways involved would be specific to the type of activity observed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea derivatives: Other urea derivatives with different substituents.
Indole derivatives: Compounds featuring the indole moiety.
Phenyl derivatives: Compounds with substituted phenyl rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer unique properties and activities not observed in other similar compounds.
Propriétés
Numéro CAS |
145131-21-1 |
|---|---|
Formule moléculaire |
C34H41N3O |
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
1-[[1-(1-benzylindol-3-yl)cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C34H41N3O/c1-24(2)27-16-12-17-28(25(3)4)32(27)36-33(38)35-23-34(19-10-11-20-34)30-22-37(21-26-13-6-5-7-14-26)31-18-9-8-15-29(30)31/h5-9,12-18,22,24-25H,10-11,19-21,23H2,1-4H3,(H2,35,36,38) |
Clé InChI |
PMRFAWFYLZOOHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



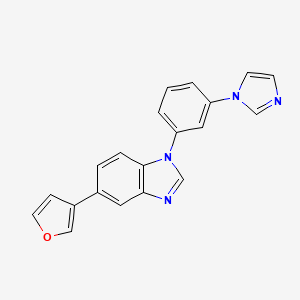
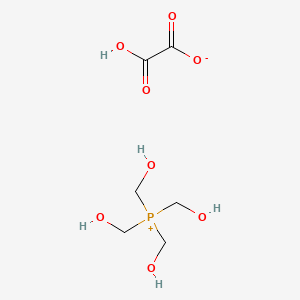
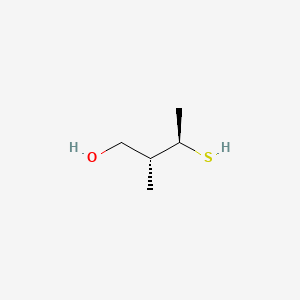
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)
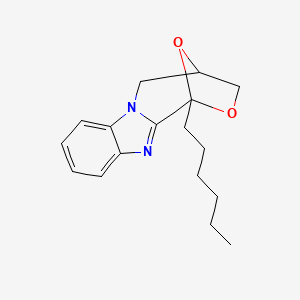
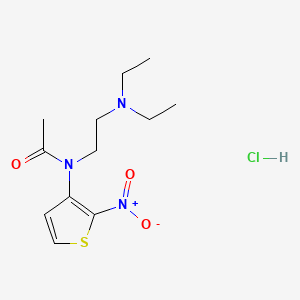
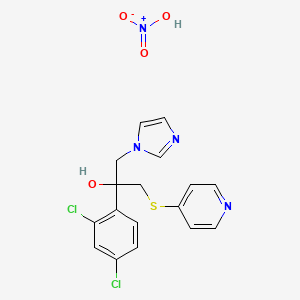

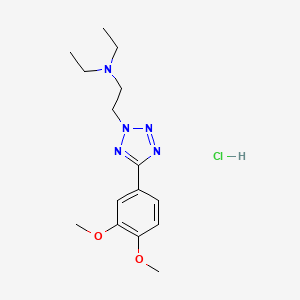
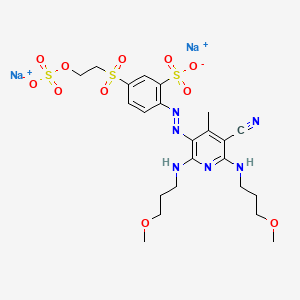
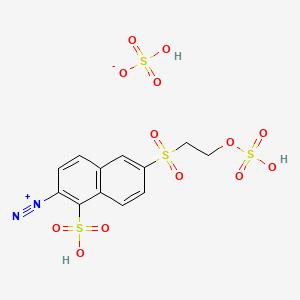
![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)

